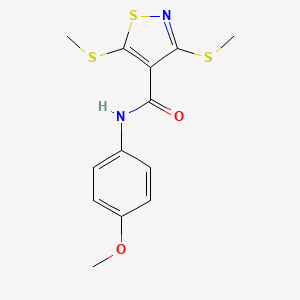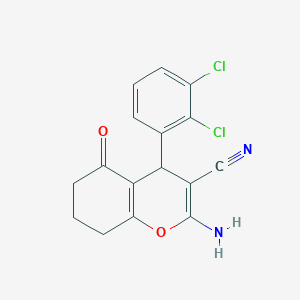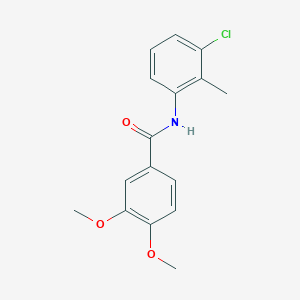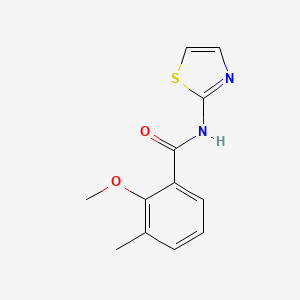![molecular formula C10H10N2O2S B11534279 3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11534279.png)
3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic organic compound featuring a thiazolidine ring substituted with a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with phenylamine (aniline) in the presence of a suitable catalyst. One common method includes:
Starting Materials: Thiazolidine-2,4-dione and phenylamine.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of thiazolidine-2,4-dione and phenylamine into the reactor.
Catalyst Addition: Continuous addition of the acidic catalyst.
Temperature Control: Maintaining the reaction temperature using heat exchangers.
Product Isolation: The product is isolated by crystallization or distillation, followed by purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound has shown promise as an anti-inflammatory and antimicrobial agent. Its ability to inhibit specific enzymes makes it a potential therapeutic agent for treating various diseases.
Industry
Industrially, this compound can be used in the synthesis of polymers and other materials. Its reactivity allows for the creation of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes. The phenylamino group can form hydrogen bonds and other interactions with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound without the phenylamino group.
3-[(Methylamino)methyl]-1,3-thiazolidine-2,4-dione: A similar compound with a methylamino group instead of a phenylamino group.
3-[(Phenylamino)methyl]-1,3-oxazolidine-2,4-dione: A compound with an oxazolidine ring instead of a thiazolidine ring.
Uniqueness
3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione is unique due to the presence of both the thiazolidine ring and the phenylamino group. This combination imparts specific chemical and biological properties that are not found in the parent compound or its analogs. The phenylamino group enhances its ability to interact with biological targets, making it a more potent inhibitor in medicinal applications.
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-(anilinomethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2S/c13-9-6-15-10(14)12(9)7-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChI Key |
IKWWSSJBLGGDGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B11534215.png)

![N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)acetamide](/img/structure/B11534223.png)
![2-(4-nitrophenoxy)-N'-{(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11534226.png)
![(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11534235.png)
![N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B11534250.png)

![2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11534266.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11534267.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11534271.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11534278.png)
